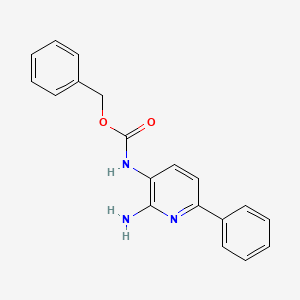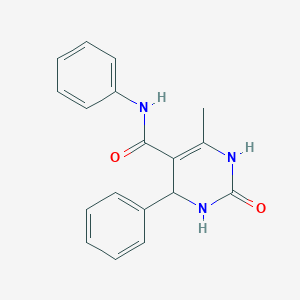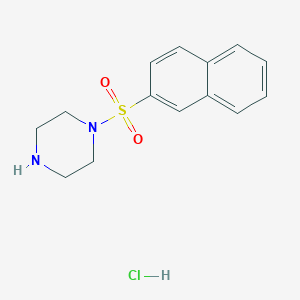
1-(naphthalene-2-sulfonyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(naphthalene-2-sulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C14H17ClN2O2S. It is known for its unique structure, which includes a naphthylsulfonyl group attached to a piperazine ring.
Méthodes De Préparation
The synthesis of 1-(naphthalene-2-sulfonyl)piperazine hydrochloride typically involves the reaction of 2-naphthalenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or other suitable methods .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include controlling the temperature, reaction time, and the molar ratios of reactants. The use of solvents and catalysts may also be explored to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
1-(naphthalene-2-sulfonyl)piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the naphthylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or alkyl halides replace hydrogen atoms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols .
Applications De Recherche Scientifique
1-(naphthalene-2-sulfonyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: In industrial settings, it can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(naphthalene-2-sulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-(naphthalene-2-sulfonyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: This compound has a dichlorophenyl group instead of a naphthylsulfonyl group.
1-(2-Naphthyl)piperazine hydrochloride: This compound lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H17ClN2O2S |
|---|---|
Poids moléculaire |
312.8 g/mol |
Nom IUPAC |
1-naphthalen-2-ylsulfonylpiperazine;hydrochloride |
InChI |
InChI=1S/C14H16N2O2S.ClH/c17-19(18,16-9-7-15-8-10-16)14-6-5-12-3-1-2-4-13(12)11-14;/h1-6,11,15H,7-10H2;1H |
Clé InChI |
IBYGHOPTTMPJBR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

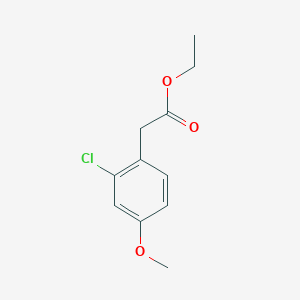
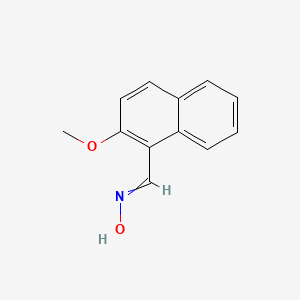
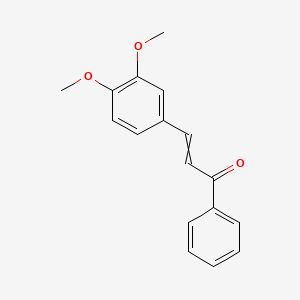
![6-(3-Methoxyphenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791148.png)
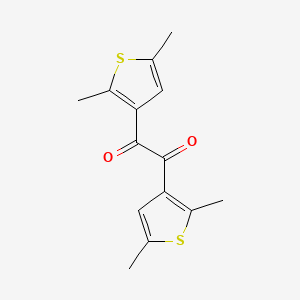

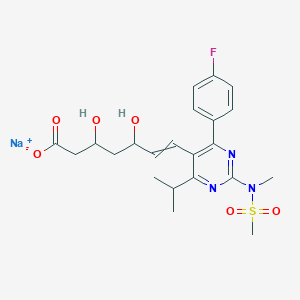
![1H-Pyrrolo[2,3-B]pyridine-5-methanol, 1-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8791180.png)
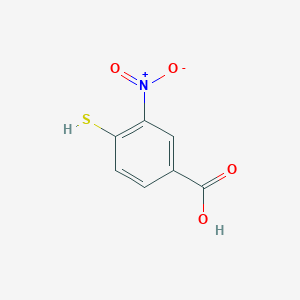
![Ethyl 4-amino-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B8791191.png)
![6-Bromo-3-hydroxy-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B8791212.png)
